6-Fluoropyridazine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

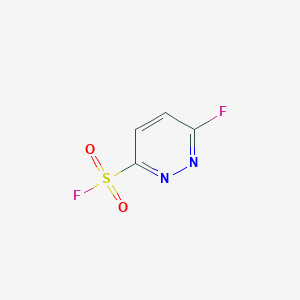

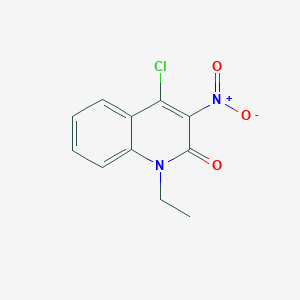

6-Fluoropyridazine-3-sulfonyl fluoride is a useful research compound. Its molecular formula is C4H2F2N2O2S and its molecular weight is 180.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Biological Impacts

Biomonitoring and Environmental Persistence Perfluorooctanesulfonate (PFOS) derivatives, closely related to 6-Fluoropyridazine-3-sulfonyl fluoride, have been extensively studied for their environmental persistence and potential health impacts. PFOS and its salts, derived from perfluorooctanesulfonyl fluoride, are used in many applications for their surfactant properties. These compounds are highly persistent in the environment and accumulate in the human body, with a long serum elimination half-life. The production phase-out announced by major manufacturers like the 3M Company in 2000 highlights the growing concerns over their environmental and health impacts (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Toxicity of Fluorinated Alternatives Novel fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) have been investigated for their cytotoxic effects. Compared to PFOS and perfluorooctanoic acid (PFOA), some alternatives demonstrate greater toxic effects on human liver cells. This research underscores the necessity of assessing the safety of fluorinated chemical alternatives (Sheng et al., 2017).

Applications in Chemical Synthesis

Advanced Oxidation Processes Research on 6:2 Fluorotelomer sulfonic acid (FTS), a compound structurally related to this compound, indicates its potential degradability under advanced oxidation processes. This insight is valuable for the development of environmental remediation strategies for the degradation of fluorinated pollutants (Bao et al., 2020).

Synthesis of Fluorine/Phosphorus Substituted Compounds The synthesis of new fluorine and phosphorus substituted compounds for potential applications as molluscicidal agents showcases the utility of fluorinated compounds in creating novel pesticides. These compounds offer new avenues for addressing diseases such as Bilharziasis (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Labeling of Peptides and Proteins The development of fluoropyridine-based reagents for the prosthetic labeling of peptides and proteins illustrates the significant role of fluorinated compounds in medical imaging and biomolecular research. Such advancements facilitate the tracking and analysis of biological processes in real-time (de Bruin et al., 2005).

Mechanism of Action

Target of Action

Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including this compound, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .

Biochemical Pathways

It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Result of Action

It is known that sulfonyl fluorides, including this compound, can irreversibly cross-link interacting biomolecules .

Action Environment

It is known that the reactivity and stability of sulfonyl fluorides, including this compound, make them attractive for various applications .

Biochemical Analysis

Biochemical Properties

6-Fluoropyridazine-3-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, this compound can interact with other proteins and biomolecules, potentially affecting their function and activity. The nature of these interactions often involves the formation of stable complexes, which can alter the biochemical pathways in which these enzymes and proteins are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by covalently binding to their active sites . This binding can lead to the inactivation of the enzyme, preventing it from catalyzing its substrate. Furthermore, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently compared to the parent compound. Long-term studies in in vitro and in vivo settings have shown that the effects of this compound can vary depending on its stability and the presence of degradation products.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, this compound can influence metabolite levels, leading to changes in the concentrations of critical intermediates and end products in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its activity and function, as its presence in specific cellular regions may influence the biochemical processes occurring in those areas.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name |

6-fluoropyridazine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQAUJYLSBTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)